2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a cyclopentyl-acetyl group and a 4-methylthiazole-methyl moiety. The compound’s structure combines a bicyclic heteroaromatic system (thiazole) and a saturated cyclopentyl group, which may confer unique physicochemical and pharmacological properties. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development . Piperazine derivatives are widely studied for their versatility in medicinal chemistry, particularly in antimicrobial, anticancer, and central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS.ClH/c1-13-12-21-15(17-13)11-18-6-8-19(9-7-18)16(20)10-14-4-2-3-5-14;/h12,14H,2-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJXWVCRSBNOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, starting with the preparation of the thiazole and piperazine intermediates. The thiazole moiety can be synthesized via a one-pot three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopentyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular functions. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted piperazine ethanones, which share a common scaffold but differ in substituents. Below is a comparative analysis with key analogues:
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-methylthiazole group in the target compound may improve hydrogen-bonding interactions with biological targets compared to simpler phenyl or pyrimidine substituents. Thiazoles are known for their role in kinase inhibition and antimicrobial activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential alkylation of piperazine with cyclopentyl-acetyl chloride and 4-methylthiazole-methyl halides, analogous to methods described for chloroacetyl-piperazine derivatives .
- In contrast, pyrimidine-substituted analogues require coupling reactions with heteroaromatic systems, which may introduce scalability challenges .
Solubility and Stability: The hydrochloride salt form of the target compound offers superior aqueous solubility compared to neutral analogues (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone), a critical advantage for intravenous administration . Thiazole-containing compounds (e.g., compound 74 in ) exhibit metabolic stability due to resistance to oxidative degradation, a trait shared by the target molecule.
Research Findings and Data
Physicochemical Properties
- LogP : Estimated at 2.8 (cyclopentyl increases lipophilicity vs. phenyl: LogP ~2.1).
- Solubility : >10 mg/mL in water (HCl salt) vs. <1 mg/mL for neutral analogues .
Predicted Pharmacokinetics
Biological Activity
2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, a piperazine derivative, has garnered attention due to its potential therapeutic applications. The compound's structure combines a cyclopentyl group, a piperazine moiety, and a thiazole derivative, which may confer unique biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is with a molecular weight of 307.5 g/mol. It is characterized by the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3OS |
| Molecular Weight | 307.5 g/mol |
| CAS Number | 1172243-74-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as receptors and enzymes. The piperazine structure is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Pharmacological Studies
Research indicates that compounds similar to 2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride exhibit significant pharmacological effects:
- Antidepressant Activity : Piperazine derivatives have been shown to possess antidepressant-like effects in animal models by enhancing serotonergic transmission.
- Antimicrobial Properties : Some thiazole derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Study 1: Antidepressant-like Effects
A study evaluated the antidepressant-like effects of a related piperazine compound in mice. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting an enhancement of mood-related behaviors.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thiazole derivatives against various bacterial strains. The results showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
